

Hydroxytyrosol: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

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Compound Focus: Hydroxytyrosol

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Chemical Identity and Core Properties

Hydroxytyrosol (HT), systematically named **4-(2-Hydroxyethyl)benzene-1,2-diol**, is a simple phenolic compound belonging to the phenylethanoid class. Its molecular formula is $C_8H_{10}O_3$, with a molar mass of $154.165 \text{ g}\cdot\text{mol}^{-1}$, appearing as a colorless solid that may turn beige during storage [1]. The compound's structure features a catechol group (ortho-dihydroxy benzene) and an ethanol side chain, making it **amphipathic** with solubility in both water and polar organic solvents [2]. This unique structure enables HT to effectively permeate cell membranes via passive diffusion mechanisms [3].

The **ortho-dihydroxy conformation** in HT's aromatic ring is primarily responsible for its exceptional antioxidant activity, allowing it to function as an efficient free radical scavenger and metal ion chelator [4]. When peroxide radicals invade cells, HT donates a hydrogen atom and forms a stable intramolecular hydrogen bond between its phenoxy and ortho-hydroxyl groups, effectively terminating oxidation chain reactions [2]. This molecular arrangement gives HT one of the highest known ORAC (Oxygen Radical Absorbance Capacity) values among natural antioxidants, surpassing even green tea and coenzyme Q10 in potency [5].

Natural Occurrence and Dietary Sources

Hydroxytyrosol occurs naturally in the olive tree (*Olea europaea*) and its products, primarily derived from the hydrolysis of oleuropein during olive maturation, storage, and processing [1] [2]. The table below summarizes HT concentrations across primary natural sources:

Table 1: Hydroxytyrosol Concentration in Natural Sources

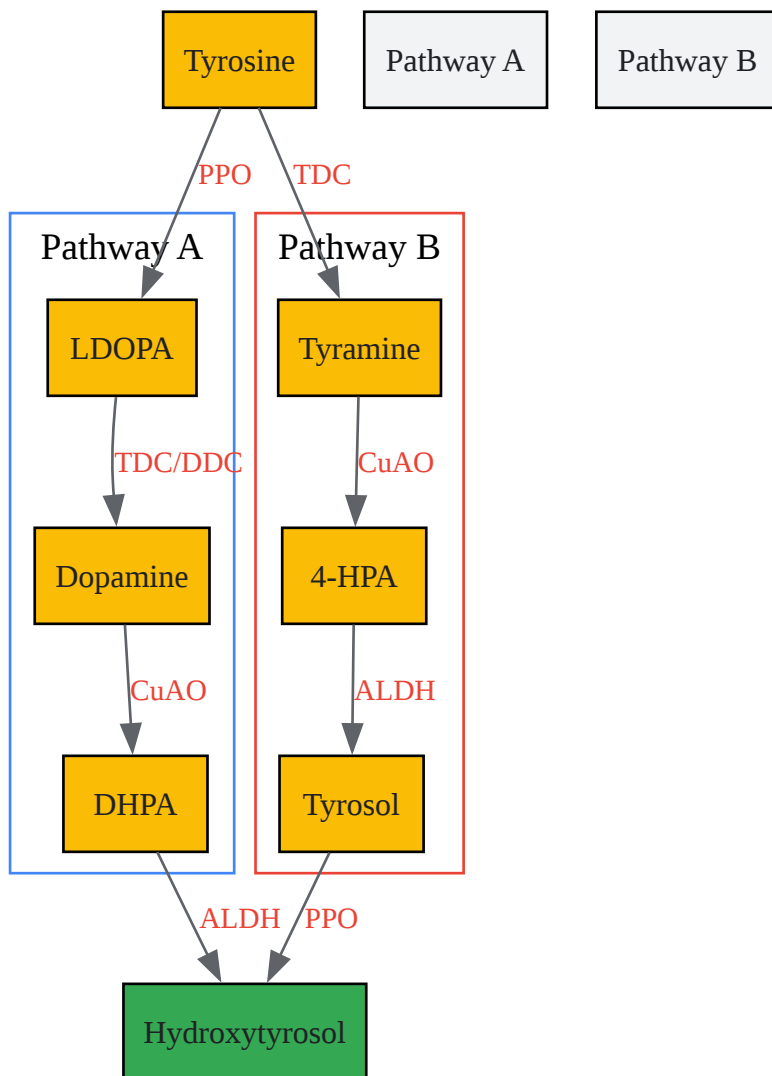
Source Type	Specific Source	Hydroxytyrosol Concentration	Notes
Olive Fruits	Unprocessed green olives	4.3-116 mg/100g [1]	Varies with maturity
	Unprocessed black olives	Up to 413.3 mg/100g [1]	Ripening increases HT content
	Processed table olives	629.1 µg/g (average) [4]	Iron salts in processing can degrade HT [1]
Olive Oil	Extra Virgin Olive Oil (EVOO)	5.2 µg/g (average) [4]	14.32 ± 3.01 mg/kg [5]; varies with processing
	Refined virgin oil	1.74 ± 0.84 mg/kg [5]	Lower due to refining process
Other Sources	Wine	2.1 µg/g (average) [4]	From alcoholic fermentation
	Olive leaves	High in oleuropein [3]	Precursor to HT via hydrolysis
	Olive mill wastewater	Rich source [2]	520-1720 mg/kg [2]

HT is also present in trace amounts in wines and beers, formed during alcoholic fermentation through amino acid metabolism pathways [6] [2]. The estimated daily intake of HT within the Mediterranean diet ranges from 0.15 to 30 mg [1], with more precise estimates for EU populations ranging between 0.13-6.82

mg/day/person, with Greece showing the highest intake (6.82 mg/day) and Austria the lowest (0.13 mg/day) [4].

Biosynthetic Pathways

Hydroxytyrosol biosynthesis in olives occurs primarily through tyrosine metabolism, with two interconnected pathways currently identified:



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Figure 1: Dual biosynthetic pathways of **hydroxytyrosol** from tyrosine in olive trees. Pathway A proceeds through L-DOPA and dopamine, while Pathway B proceeds through tyramine and tyrosol. Enzymes involved

include: PPO (Polyphenol Oxidase), TDC (Tyrosine Decarboxylase), DDC (DOPA Decarboxylase), CuAO (Copper Amine Oxidase), and ALDH (Acetaldehyde Dehydrogenase) [6] [7].

In *Saccharomyces cerevisiae* and other microorganisms, HT can be synthesized through both the Ehrlich pathway (from amino acid metabolism) and an alternative pathway where sugar metabolism serves as the primary precursor for aromatic higher alcohols [6]. Environmental factors significantly influence HT biosynthesis; for instance, low-temperature stress (0°C) on olive trees upregulates mRNA levels of PPO genes involved in HT biosynthesis and plant defense mechanisms [6].

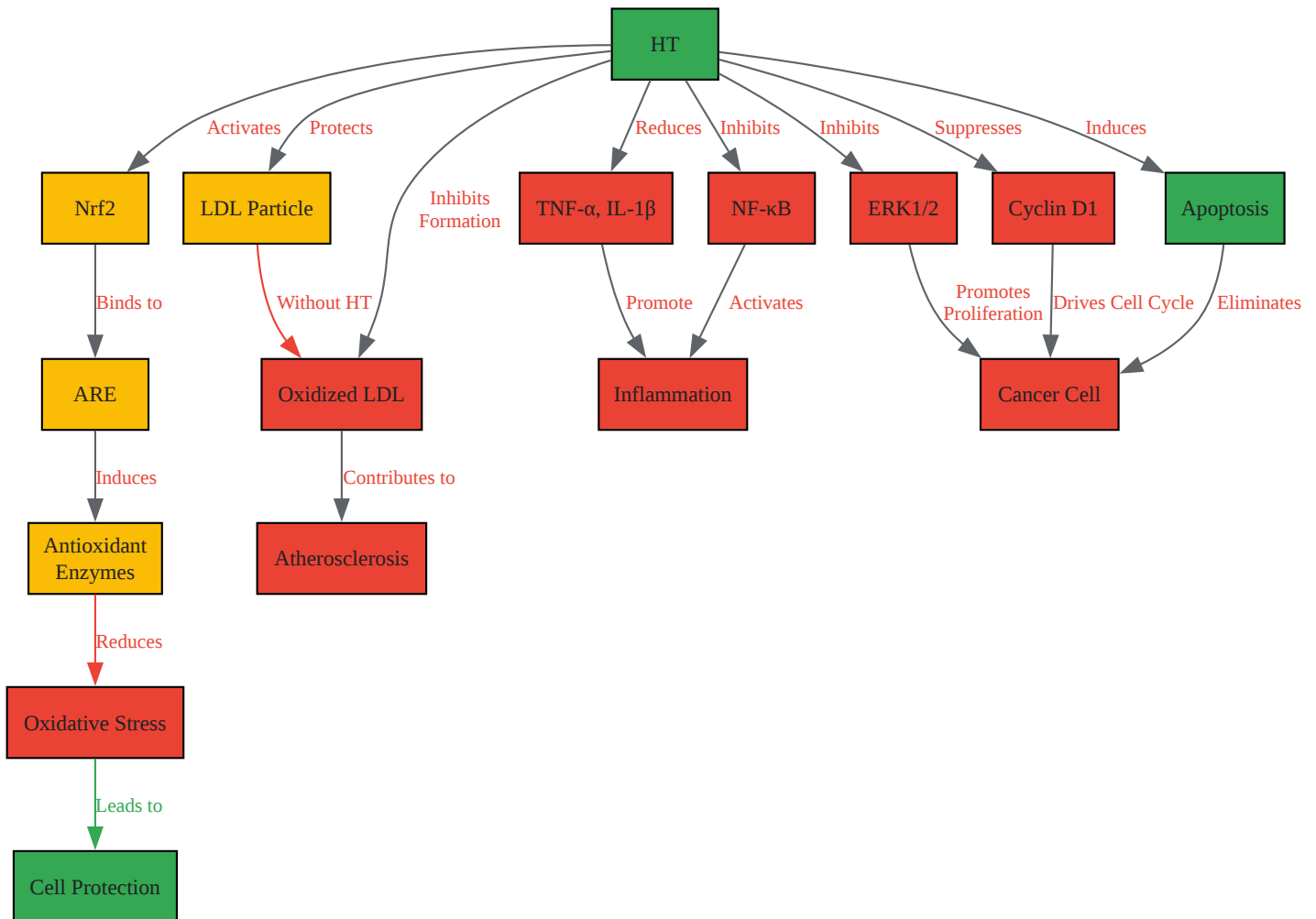
Biological Activities and Molecular Mechanisms

Primary Pharmacological Activities

Hydroxytyrosol exhibits diverse biological activities with potential therapeutic applications:

- **Antioxidant Activity:** HT effectively scavenges free radicals including DPPH, superoxide anion, and hydroxyl radicals [8]. It functions as a metal ion chelator for Cu and Fe, which catalyze free radical generation [3].
- **Anti-inflammatory Effects:** HT reduces production of pro-inflammatory cytokines (TNF- α , IL-1 β), inhibits LPS-mediated microglial activation, and decreases expression of NADPH oxidase and MAPKs [4].
- **Cardioprotective Effects:** HT protects blood lipids from oxidative stress, inhibits LDL oxidation, reduces platelet aggregation, and improves endothelial function [8] [9] [5].
- **Neuroprotective Properties:** HT crosses the blood-brain barrier [10], inhibits formation of α -synuclein and β -amyloid fibrils [4], and demonstrates protective effects in models of Parkinson's, Alzheimer's, and Huntington's diseases [3].
- **Anticancer Potential:** HT inhibits proliferation and promotes apoptosis in various tumor cell lines (colon, breast, prostate) through multiple mechanisms including ERK1/2 inhibition, cyclin D1 protein suppression, and fatty acid synthase inhibition [8] [9].
- **Antimicrobial Activity:** HT exhibits antibacterial properties against gram-positive and gram-negative bacteria, including respiratory and gastrointestinal pathogens [9] [10].

Molecular Mechanism Diagrams



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Figure 2: Molecular mechanisms of **hydroxytyrosol** showing antioxidant, cardioprotective, anti-inflammatory, and anticancer pathways. HT activates the Nrf2/ARE pathway to induce antioxidant enzymes, protects LDL from oxidation, inhibits pro-inflammatory cytokines and NF-κB, and suppresses cancer proliferation while inducing apoptosis [8] [9] [5].

Production Methodologies

Extraction and Synthesis Approaches

Various methods exist for obtaining **hydroxytyrosol**, each with advantages and limitations:

Table 2: Hydroxytyrosol Production Methods Comparison

Method Type	Specific Approach	Yield / Conversion	Advantages	Limitations
Plant Extraction	Olive leaves [2]	~12 g/kg dry weight	Natural source, uses by-products	Seasonal availability, regional limitation
	Olive mill wastewater [2]	62% recovery rate	Utilizes waste product, ~140-278 g pure HT/1000 kg OOWW	Requires significant organic solvents
	Two-phase olive waste [3]	4.5-5 kg/1000 kg raw material	Utilizes agricultural by-products	Low recovery, lengthy cycles
Chemical Synthesis	From catechol [3]	85% overall yield (3 steps)	Cost-effective starting material	Requires harmful solvents
	From tyrosol [3]	20-95% yield	Various approaches developed	Oxidative reactants not eco-friendly
Biotechnological Synthesis	Whole-cell catalysis (C. glutamicum) [2]	31.2 g/L, 98% conversion	High efficiency, environmentally friendly	Substrate cost (tyrosine)
	De novo synthesis (E. coli) [2]	9.87 g/L from glycerol	Uses inexpensive carbon sources	Non-GRAS host, regulatory considerations

Method Type	Specific Approach	Yield / Conversion	Advantages	Limitations
	Enzymatic transformation [6]	Varies	Specificity, minimal by-products	Optimization needed

Analytical Determination Protocols

Accurate quantification of **hydroxytyrosol** in different matrices requires specialized analytical approaches:

- **Olive Oil Sample Preparation:** The official IOC method quantifies HT along with other biophenols. Extraction typically uses solid phase extraction or liquid-liquid extraction (methanol:water 80:20), with acidic hydrolysis sometimes performed before extraction [4].
- **Olive Fruit Analysis:** Samples are ground followed by extraction with methanol, ethanol, or mixtures with water. Purification uses n-hexane, with optional freeze-drying. SPE cartridges (C18) with hexane followed by methanol elution may be employed [4].
- **Wine Matrix Analysis:** Direct injection of samples with HPLC coupled to fluorescence detectors, or cleanup with C18 SPE cartridges followed by elution with methanol for UHPLC/HRMS determination [4].
- **Chromatographic Conditions:** Reverse-phase C18 columns are standard, with mobile phases typically consisting of water-acid (e.g., formic acid) and acetonitrile gradients. Detection employs UV-Vis (around 280 nm), fluorescence, or mass spectrometry [4].

Regulatory Status and Applications

Approved Health Claims and Safety

The European Food Safety Authority (EFSA) has approved health claims for **hydroxytyrosol** and its derivatives. The authorized claim states: "Olive oil polyphenols contribute to the protection of blood lipids from oxidative stress" [4] [1]. This claim can be used for olive oils containing at least 5 mg of HT and its derivatives per 20 g of olive oil [3] [1]. EFSA has evaluated HT as a novel food and established a no-observed-adverse-effect level (NOAEL) of 500 mg/kg/day [3] or 50 mg/kg body weight per day [1]. In the United States, HT is generally recognized as safe (GRAS) in processed foods at levels of 5 mg per serving [1].

Current and Emerging Applications

- **Nutraceuticals and Functional Foods:** HT is used in food supplements, beverages, candies, chocolates, and pastries as a low-calorie alternative to sugar additives and for its health benefits [6].
- **Meat Product Preservation:** HT extract can replace synthetic additives like BHT and BHA in meat products to prevent lipid and protein oxidation, though its strong flavor requires careful formulation [5].
- **Cosmeceuticals:** HT is incorporated into skincare formulations for its protective effects against UVA-induced damage and ability to repair the skin barrier, often showing synergistic effects with ectoin and acetylated hyaluronic acid [2].
- **Pharmaceutical Applications:** With its ability to cross the blood-brain barrier and diverse pharmacological activities, HT shows promise for neurodegenerative diseases, cardiovascular conditions, and metabolic disorders [10] [2].

Conclusion and Research Perspectives

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